molecular formula C12H14N2 B1265926 Azepindole CAS No. 26304-61-0

Azepindole

Cat. No. B1265926
CAS RN: 26304-61-0
M. Wt: 186.25 g/mol
InChI Key: FEJCIXJKPISCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04210590

Procedure details

In an operation carried out in a manner similar to that described in Example I but employing 22 grams of 2,3,4,5-tetrahydro-1H-[1,4]-diazepino[1,2-a]indole, milliliters of 1 M BH3.THF in tetrahydrofuran and milliliters of trifluoroacetic acid, a 75 percent yield of 2,3,4,5,11,11a-hexahydro-1H-[1,4]-diazepino[1,2-a]indole was obtained as determined by GLC on the isolated product.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2=[CH:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[N:6]2[CH2:5][CH2:4][CH2:3][NH:2]1.B.C1COCC1.FC(F)(F)C(O)=O>O1CCCC1>[CH2:1]1[CH:7]2[CH2:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[N:6]2[CH2:5][CH2:4][CH2:3][NH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1NCCCN2C1=CC=1C=CC=CC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1NCCCN2C1CC=1C=CC=CC21
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.